molecular formula C14H16N2O B3061174 p-Phenylenediamine, N-(p-ethoxyphenyl)- CAS No. 60457-49-0

p-Phenylenediamine, N-(p-ethoxyphenyl)-

Cat. No.: B3061174
CAS No.: 60457-49-0
M. Wt: 228.29 g/mol
InChI Key: PMSWMPYPNBUPDS-UHFFFAOYSA-N
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Description

p-Phenylenediamine, N-(p-ethoxyphenyl)-: is an organic compound that belongs to the class of phenylenediamines. It is characterized by the presence of an ethoxy group attached to the phenyl ring. This compound is used in various industrial applications, including the production of dyes, polymers, and other chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Phenylenediamine, N-(p-ethoxyphenyl)- typically involves the reaction of p-phenylenediamine with p-ethoxyphenyl derivatives under controlled conditions. One common method includes the use of aniline derivatives and ethoxybenzene in the presence of a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Phenylenediamine, N-(p-ethoxyphenyl)- can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: This compound can be reduced to form various amine derivatives.

    Substitution: It can participate in substitution reactions where the ethoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and catalysts can be employed to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of dyes and pigments.
  • Employed in the production of polymers and resins.

Biology:

  • Studied for its potential use in biochemical assays and as a reagent in various biological experiments.

Medicine:

  • Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry:

  • Utilized in the manufacturing of hair dyes and other cosmetic products.
  • Applied in the production of rubber and plastic additives.

Mechanism of Action

The mechanism of action of p-Phenylenediamine, N-(p-ethoxyphenyl)- involves its interaction with various molecular targets. In oxidation reactions, it forms reactive intermediates that can interact with cellular components, leading to various biochemical effects. The compound’s ability to undergo substitution and reduction reactions also contributes to its versatility in different chemical processes.

Comparison with Similar Compounds

    p-Phenylenediamine: A closely related compound without the ethoxy group.

    N-Phenyl-p-phenylenediamine: Another derivative with a phenyl group instead of an ethoxy group.

    N,N’-Diphenyl-p-phenylenediamine: A compound with two phenyl groups attached to the phenylenediamine core.

Uniqueness: p-Phenylenediamine, N-(p-ethoxyphenyl)- is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific industrial and research applications where these properties are advantageous.

Properties

IUPAC Name

4-N-(4-ethoxyphenyl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-2-17-14-9-7-13(8-10-14)16-12-5-3-11(15)4-6-12/h3-10,16H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSWMPYPNBUPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975864
Record name N~1~-(4-Ethoxyphenyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60457-49-0
Record name 1,4-Benzenediamine, N1-(4-ethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060457490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~-(4-Ethoxyphenyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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